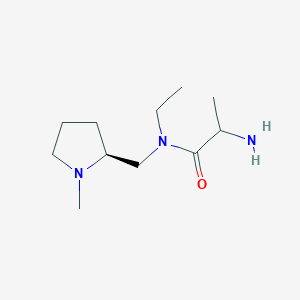

2-Amino-N-ethyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide

Description

This compound, with the IUPAC name 2-Amino-N-ethyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide, is a chiral amide derivative featuring a pyrrolidine ring substituted with a methyl group at the 1-position and an ethyl group on the amide nitrogen.

Properties

Molecular Formula |

C11H23N3O |

|---|---|

Molecular Weight |

213.32 g/mol |

IUPAC Name |

2-amino-N-ethyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide |

InChI |

InChI=1S/C11H23N3O/c1-4-14(11(15)9(2)12)8-10-6-5-7-13(10)3/h9-10H,4-8,12H2,1-3H3/t9?,10-/m0/s1 |

InChI Key |

VTDUWTNWSKWRBA-AXDSSHIGSA-N |

Isomeric SMILES |

CCN(C[C@@H]1CCCN1C)C(=O)C(C)N |

Canonical SMILES |

CCN(CC1CCCN1C)C(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-ethyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino propanamide and (S)-1-methylpyrrolidine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature is maintained at a moderate level to ensure the desired product formation.

Catalysts and Reagents: Common reagents used in the synthesis include ethylating agents and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy, are employed to verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-ethyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or secondary amines.

Scientific Research Applications

2-Amino-N-ethyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-ethyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of substituted pyrrolidine-amides, which share structural motifs but differ in substituents, stereochemistry, and biological activity. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Observations

Bulky substituents (e.g., benzyl in or trifluoromethyl in ) correlate with increased receptor selectivity but may reduce metabolic stability.

In contrast, racemic mixtures (e.g., nicotine derivatives) often exhibit reduced efficacy or off-target effects.

Toxicity Profiles :

- Nicotine analogs are classified as highly toxic due to their cholinergic effects , whereas amide derivatives (e.g., ) show lower acute toxicity, likely due to reduced receptor overstimulation.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for similar amides (e.g., coupling of amino-propanamide with substituted pyrrolidine via amidation ). LCMS data (m/z ~229) and retention time (HPLC) would differentiate it from higher-molecular-weight analogs .

Research Implications

- Pharmacological Potential: The compound’s stereochemical purity and moderate lipophilicity position it as a candidate for CNS-targeted drug development, though in vitro receptor binding assays are needed.

- Safety Considerations : While nicotine derivatives are hazardous , the absence of pyridine or ester groups in this compound may mitigate toxicity risks.

Biological Activity

2-Amino-N-ethyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide, also known as (S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide, is a chiral compound with significant potential in medicinal chemistry. Its unique structure, which includes an amino group, an ethyl substituent, and a pyrrolidine ring, allows for various biological activities, particularly in enzyme inhibition and protein interactions. This article explores the biological activity of this compound based on diverse research findings.

- Molecular Formula : C_{12}H_{18}N_{2}O

- Molar Mass : 213.32 g/mol

- CAS Number : 2090407-66-0

The biological activity of 2-Amino-N-ethyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide primarily arises from its ability to interact with specific molecular targets. The pyrrolidine ring and amino group facilitate binding to various enzymes and receptors, potentially modulating their activity. This interaction can lead to therapeutic applications, particularly in conditions that require enzyme inhibition.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition :

-

Protein Interactions :

- The compound's structure suggests it may influence protein interactions, which could be critical in therapeutic contexts where protein modulation is necessary .

- Potential Therapeutic Applications :

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of 2-Amino-N-ethyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.